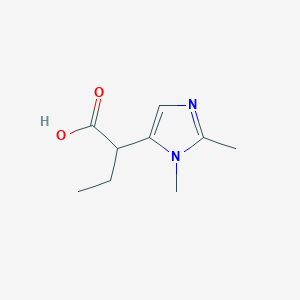
2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butanoic acid group attached to the imidazole ring, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring through the reaction of acetophenones and benzylic amines .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, while nucleophilic substitution reactions may involve the use of bases or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives.
Scientific Research Applications
2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylimidazole: Similar in structure but lacks the butanoic acid group.
2-Methylimidazole: Contains only one methyl group on the imidazole ring.
4-Methylimidazole: The methyl group is positioned differently on the imidazole ring.
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)butanoic acid is unique due to the presence of both the butanoic acid group and the two methyl groups on the imidazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-5-10-6(2)11(8)3/h5,7H,4H2,1-3H3,(H,12,13) |
InChI Key |
AHBUXRXVBYNUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(N1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



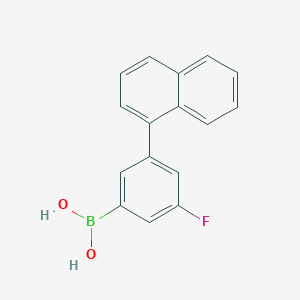

![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
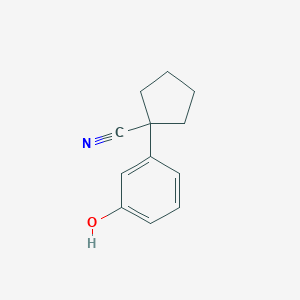
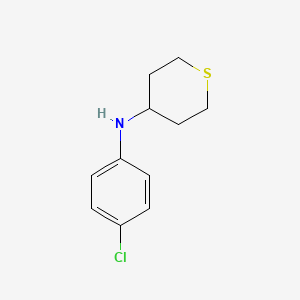
![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)
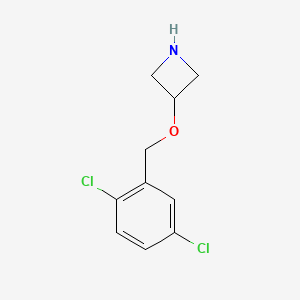
![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)
![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)
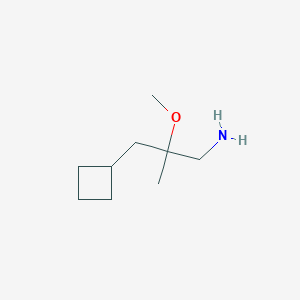

![1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313564.png)
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13313578.png)
